molecular formula C9H10N4O2 B3349977 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid CAS No. 247100-84-1

5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid

Cat. No. B3349977
CAS RN: 247100-84-1
M. Wt: 206.2 g/mol
InChI Key: DVJGZZDEXBLFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can react with acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary depending on their specific structure. Some imidazole compounds can cause skin and eye irritation, and may have harmful effects if inhaled .

Future Directions

Future research on imidazole compounds could focus on developing new synthesis methods and exploring their potential applications in various fields. For instance, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential of these compounds in a variety of everyday applications .

properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-8(15)6-3-7(5-10-4-6)13-9-11-1-2-12-9/h3-5H,1-2H2,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGZZDEXBLFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609118
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247100-84-1
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Reactant of Route 4
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.